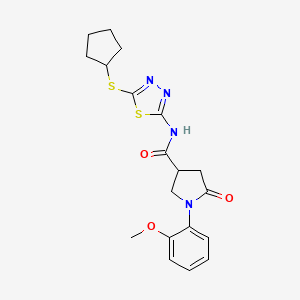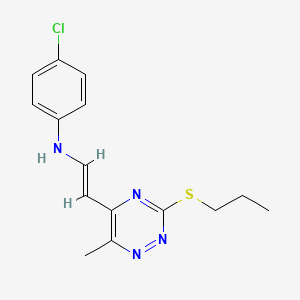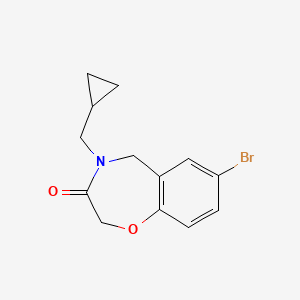
N-(5-(cyclopentylthio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a cyclopentylthio group, a thiadiazol group, a methoxyphenyl group, and a pyrrolidine carboxamide group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentylthio group would likely add steric bulk, the thiadiazol group could potentially participate in aromatic interactions, the methoxyphenyl group could engage in pi-stacking interactions, and the pyrrolidine carboxamide group could form hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyclopentylthio and methoxyphenyl groups could increase its lipophilicity, potentially affecting its solubility and permeability .科学的研究の応用
Synthesis and Biological Activity
A significant area of research involving this compound focuses on the synthesis of novel derivatives and their subsequent evaluation for biological activities. For instance, compounds with the thiadiazole core have been synthesized and assessed for their antiulcer properties, where they demonstrated notable cytoprotective effects in ethanol and HCl-induced ulcer models (Starrett et al., 1989). This highlights the compound's potential role in developing new therapeutic agents for gastrointestinal disorders.
Anticancer Activity
Research efforts have also been directed towards synthesizing derivatives of this compound and evaluating their anticancer activities. For example, Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and assessed their cytotoxicity against Ehrlich Ascites Carcinoma cells, showcasing their potential as anticancer agents (Hassan et al., 2014).
Anti-Inflammatory and Analgesic Agents
Novel derivatives synthesized from the parent compound have been explored for their potential as anti-inflammatory and analgesic agents. A study by Abu-Hashem et al. (2020) synthesized derivatives from visnaginone and khellinone, exhibiting significant COX-2 inhibition and analgesic activity, suggesting their use in treating inflammatory conditions (Abu-Hashem et al., 2020).
Antimicrobial and Antifungal Activities
The compound and its derivatives have also been investigated for their antimicrobial and antifungal properties. Patel and Patel (2015) synthesized a series of derivatives that were assessed against various bacterial and fungal strains, indicating the compound's potential application in developing new antimicrobial agents (Patel & Patel, 2015).
Dyeing Polyester Fibers and Biological Activities
Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including derivatives of this compound, for dyeing polyester fabrics. These compounds exhibited high antioxidant, antitumor, and antimicrobial activities, suggesting their multifunctional application in textile and biomedical fields (Khalifa et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
N-(5-cyclopentylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S2/c1-26-15-9-5-4-8-14(15)23-11-12(10-16(23)24)17(25)20-18-21-22-19(28-18)27-13-6-2-3-7-13/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAVGHVCPCHCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2887846.png)
![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2887847.png)
![4-Bromo-2-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2887848.png)
![1-Benzyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one](/img/structure/B2887849.png)

![N'-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}-3,5-dimethoxybenzohydrazide](/img/structure/B2887853.png)

![2-Chloro-1-(2-morpholin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one](/img/structure/B2887855.png)
![[4-(3,4-Dimethylphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2887856.png)

![4-(2,6-difluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2887865.png)


